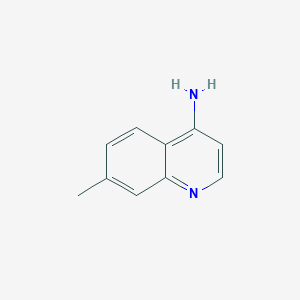

4-Amino-7-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUXCWXZQUMIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589053 | |

| Record name | 7-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860193-92-6 | |

| Record name | 7-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Structural Modification of 4 Amino 7 Methylquinoline

Design Principles for Functionalization and Side Chain Modification

The functionalization and modification of the 4-amino-7-methylquinoline core are guided by several key design principles aimed at optimizing its biological activity, particularly in the context of antimalarial drug development. Research has shown that modifications to both the quinoline (B57606) nucleus and the amino side chain can have significant effects on potency. nih.gov

A primary principle involves the strategic placement of substituents on the quinoline ring. While many alterations to the quinoline ring have been found to decrease potency, the introduction of a methyl group at the 7-position is a notable exception. nih.govbrieflands.com Further functionalization often focuses on the 4-amino group and its associated side chain. The length and nature of this side chain are critical determinants of activity, especially against drug-resistant strains. ucsf.edu For instance, shorter side chains, such as a propyl spacer (three carbons) between two amines, have consistently demonstrated better antimalarial potency than longer chains. nih.gov

Another important design consideration is the introduction of features that promote intramolecular hydrogen bonding. This has been shown to be crucial for potency against resistant strains. nih.gov Modifications often involve incorporating hydroxyl groups on the tertiary basic amine of the side chain to facilitate this interaction. nih.gov Furthermore, replacing metabolically susceptible groups, like the diethylamino function, with more stable moieties such as tert-butyl or heterocyclic rings (e.g., piperidyl, pyrrolidino, and morpholino) can lead to a substantial increase in antimalarial activity. nih.gov

The following table summarizes key functionalization strategies and their observed effects:

| Modification Site | Modification Strategy | Observed Effect on Biological Activity |

| Quinoline Ring | Introduction of a methyl group at the 7-position. | Can maintain or enhance potency. nih.govbrieflands.com |

| 4-Amino Side Chain | Shortening the carbon chain length (e.g., propyl spacer). | Generally improves potency against multidrug-resistant strains. nih.gov |

| 4-Amino Side Chain | Introduction of a hydroxyl group on the tertiary amine. | Enhances potency through intramolecular hydrogen bonding. nih.gov |

| 4-Amino Side Chain | Replacement of diethylamino group with bulky or heterocyclic rings. | Increases metabolic stability and antimalarial activity. nih.gov |

These principles underscore a rational approach to drug design, where specific structural modifications are made to the this compound scaffold to enhance its therapeutic efficacy.

Molecular Hybridization Strategies for Novel Derivatives

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity. mdpi.com This approach has been extensively applied to the 4-aminoquinoline (B48711) scaffold, including derivatives of this compound, to develop novel agents with improved efficacy, particularly against drug-resistant pathogens. nih.govresearchgate.net

The core principle behind molecular hybridization is to leverage the distinct mechanisms of action of the parent molecules to achieve a synergistic or additive effect, overcome resistance mechanisms, or improve pharmacokinetic profiles. researchgate.net For instance, 4-aminoquinoline derivatives have been hybridized with various other pharmacologically active moieties, such as:

Chalcones: These compounds have been linked to 4-aminoquinolines, and the resulting hybrids have shown promising antimalarial activity. The nature of substituents on the chalcone's phenyl ring can significantly influence the activity profile. researchgate.net

Thiourea derivatives: Guanylthiourea derivatives have been conjugated with 4-aminoquinolines through suitable alkyl linkers to evaluate their potential as antimalarial agents. researchgate.net

Piperidine and other heterocycles: Piperidine-4-carbonitrile and its derivatives have been fused with chloroquinoline moieties to produce piperidine-quinoline analogues. nih.gov

Metal-based pharmacophores: Ferrocenyl groups have been incorporated into 4-aminoquinoline structures to create hybrids with unique electrochemical properties and biological activities. researchgate.net

The synthesis of these hybrids often involves multi-step reaction sequences. For example, a common approach begins with the functionalization of the 4-aminoquinoline core, followed by its conjugation with the second pharmacophore. nih.govresearchgate.net Microwave-assisted synthesis has also been employed to facilitate these hybridization reactions. nih.gov

The following table provides examples of molecular hybridization strategies involving the 4-aminoquinoline scaffold:

| Hybrid Partner | Linker Strategy | Potential Therapeutic Application |

| Chalcone | Direct linkage | Antimalarial researchgate.net |

| Guanylthiourea | Alkyl linker | Antimalarial researchgate.net |

| Piperidine | Direct fusion or linkage | Antimalarial nih.gov |

| Ferrocene | Direct linkage or bridged structures | Antimalarial researchgate.net |

Applications as Building Blocks for Complex Molecular Architectures

This compound and its close chemical relatives serve as versatile and essential building blocks in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. researchgate.net The quinoline scaffold itself is a privileged structure, meaning it is a recurring motif in numerous natural products and biologically active compounds. mdpi.comchemrxiv.org

The strategic placement of the amino group at the 4-position and the methyl group at the 7-position provides distinct points for further chemical modification. The amino group can act as a nucleophile or be transformed into other functional groups, while the methyl group can undergo oxidation or other side-chain reactions. Furthermore, the quinoline ring system is amenable to various transition-metal-catalyzed C-H functionalization reactions, allowing for the selective introduction of new substituents at different positions on the ring. mdpi.comacs.org

The synthesis of complex molecules often begins with the construction of the quinoline ring itself, followed by a series of functionalization steps. For example, 7-methylquinoline (B44030) can be prepared via the Skraup reaction from m-toluidine (B57737) and glycerol (B35011). brieflands.com Subsequent nitration can selectively yield 7-methyl-8-nitroquinoline, a key intermediate for further derivatization. brieflands.com This intermediate can then be used to build a wide range of other biologically active compounds. brieflands.com

The versatility of the this compound scaffold is further enhanced by its ability to participate in various coupling reactions. For instance, the chlorine atom in 4-chloro-7-methylquinoline (B1366949) is an excellent leaving group for transition metal-catalyzed carbon-carbon and carbon-heteroatom bond formation reactions. This allows for the construction of intricate molecular frameworks required for the development of novel pharmaceuticals and materials.

The following table highlights the utility of the this compound scaffold in constructing complex molecules:

| Reaction Type | Position of Functionalization | Resulting Molecular Feature | Application |

| Nucleophilic Substitution | 4-amino group | Introduction of various side chains | Drug discovery ucsf.edu |

| Oxidation | 7-methyl group | Carboxylic acid derivative | Synthesis of functionalized quinolines |

| Nitration | 8-position | Nitroquinoline derivative | Key intermediate for further synthesis brieflands.com |

| C-H Functionalization | Various ring positions | Introduction of diverse substituents | Access to novel chemical space mdpi.comacs.org |

| Cross-Coupling Reactions | 4-position (from 4-chloro derivative) | Formation of C-C and C-heteroatom bonds | Construction of complex architectures |

The adaptability of this compound as a synthetic building block underscores its importance in the creation of novel and functionally diverse molecules.

Strategies for Controlling Biological Activity Through Functionalization

The biological activity of this compound derivatives can be precisely controlled and modulated through strategic functionalization of the quinoline core and its side chains. brieflands.comresearchgate.net This principle is fundamental to medicinal chemistry, where the goal is to enhance therapeutic efficacy while minimizing off-target effects.

One of the primary strategies involves modifying the substituents on the quinoline ring. For example, the introduction of different functional groups can significantly alter the cytotoxic properties of the molecule. brieflands.comresearchgate.net Studies have shown a clear relationship between the functional groups present on the quinoline ring and the resulting biological activity. For instance, in a series of 7-methylquinoline derivatives, the introduction of a nitro group at the 8-position, followed by further modifications, led to a sequential increase in cytotoxicity against certain cancer cell lines. brieflands.comresearchgate.net

Another key strategy focuses on the modification of the 4-amino side chain. The length, branching, and presence of specific functional groups within the side chain are known to be primary modulators of activity, particularly against drug-resistant strains of pathogens. ucsf.edu For example, shortening the side chain or introducing moieties that can participate in intramolecular hydrogen bonding has been shown to restore activity against drug-resistant malaria parasites. nih.gov

The following table illustrates how different functionalization strategies can be used to control the biological activity of this compound derivatives:

| Functionalization Strategy | Target Site | Specific Modification | Impact on Biological Activity |

| Altering Ring Substituents | Quinoline Ring | Introduction of nitro and aldehyde groups at positions 8 and 7, respectively. | Sequential increase in cytotoxicity. brieflands.comresearchgate.net |

| Modifying Side Chain Length | 4-Amino Side Chain | Shortening the alkyl chain between amino groups. | Enhanced activity against drug-resistant strains. ucsf.edu |

| Introducing Hydrogen Bonding Moieties | 4-Amino Side Chain | Incorporation of a hydroxyl group on the tertiary amine. | Increased potency against resistant strains. nih.gov |

| Enhancing Metabolic Stability | 4-Amino Side Chain | Replacement of diethylamino groups with heterocyclic rings. | Increased in vivo stability and activity. nih.gov |

These strategies demonstrate that the biological profile of this compound can be systematically and rationally manipulated through chemical modification, providing a powerful tool for the development of new therapeutic agents.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Amino 7 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structure.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and fundamental steps in the structural elucidation of 4-amino-7-methylquinoline.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum of this compound, distinct signals are observed for the aromatic protons on the quinoline (B57606) ring, the protons of the amino group, and the protons of the methyl group. For instance, the methyl group protons typically appear as a singlet, while the aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, carbons in the aromatic rings will have characteristic chemical shifts in the downfield region of the spectrum.

A related compound, 4-amino-2-methylquinoline, shows characteristic ¹H NMR signals for the methyl group at δ 2.58 ppm and the amino group at δ 4.74 ppm rsc.org. The aromatic protons appear in the range of δ 6.49-7.93 ppm rsc.org. For 7-methylquinoline (B44030), the methyl protons resonate at δ 2.55 ppm, and the aromatic protons are observed between δ 7.35 and 8.85 ppm brieflands.com. These values provide a reference for the expected chemical shifts in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines This table presents a generalized view of expected chemical shifts based on data from related structures. Actual values for this compound may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.5 | ~18-25 |

| NH₂ | ~4.5 - 5.5 | - |

| Aromatic CH | ~6.5 - 8.5 | ~100 - 150 |

| Quaternary Carbons (C-N, C-C) | - | ~110 - 160 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in piecing together the spin systems within the quinoline ring and confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This powerful technique allows for the unambiguous assignment of each proton to its corresponding carbon in the this compound structure. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the methyl group to its position on the quinoline ring. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This experiment is critical for determining the stereochemistry and conformation of the molecule. For instance, it can confirm the spatial proximity of the amino group protons to adjacent protons on the quinoline ring.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key vibrational modes include N-H stretching of the amino group, C-H stretching of the methyl group and aromatic rings, and C=C and C=N stretching within the quinoline ring system. The absence of certain bands, such as the N-H stretching bands characteristic of precursor molecules, can confirm the formation of the quinoline ring during synthesis. nih.gov The analysis of FTIR spectra, often supported by theoretical calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide additional details about the vibrations of the quinoline skeleton and the methyl group. tubitak.gov.trpsu.edu Studies on similar molecules like 4-aminoquinaldine (B107616) have utilized both FTIR and FT-Raman spectroscopy for a complete vibrational analysis. tubitak.gov.trpsu.edu

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups. Specific values can be influenced by the molecular environment.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amino) | 3200 - 3500 | FTIR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (Methyl) | 2850 - 3000 | FTIR, Raman |

| C=C/C=N Stretch (Quinoline Ring) | 1450 - 1650 | FTIR, Raman |

| C-N Stretch | 1250 - 1350 | FTIR, Raman |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, mass spectrometry would confirm the molecular weight corresponding to its chemical formula. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision.

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The resulting fragment ions provide valuable clues about the molecule's structure. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For amino-substituted compounds, the loss of ammonia (B1221849) (NH₃) is a possible fragmentation pattern. nih.gov Analysis of the mass spectra of related methoxyquinolines has shown characteristic fragmentation patterns, including the loss of a methyl group or a larger fragment. cdnsciencepub.commcmaster.ca The fragmentation pattern of this compound would be expected to show characteristic losses that help to confirm the presence and location of the amino and methyl substituents. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the exact molecular mass of a compound, allowing for the determination of its elemental composition with high accuracy. measurlabs.cominnovareacademics.in This technique is instrumental in distinguishing between compounds with the same nominal mass but different chemical formulas. For quinoline derivatives, HRMS provides precise mass measurements, often to within a few parts per million, which is essential for confirming the molecular formula. beilstein-journals.orgacs.org

In the analysis of quinoline derivatives, HRMS can be coupled with techniques like electrospray ionization (ESI) to generate ions for mass analysis. nih.govrsc.org The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the separation of ions with very similar mass-to-charge ratios, providing a high degree of confidence in the assigned molecular formula. innovareacademics.inlcms.cz

Table 1: Illustrative HRMS Data for a Quinoline Derivative

| Parameter | Value |

| Ionization Mode | ESI+ |

| Calculated m/z | [Value] |

| Measured m/z | [Value] |

| Mass Error (ppm) | [Value] |

| Molecular Formula | C₁₀H₁₀N₂ |

Note: The table above is for illustrative purposes. Actual experimental values would be determined from the HRMS spectrum of this compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally unstable compounds. creative-proteomics.comwikipedia.org In this method, the sample is mixed with a liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This process causes the analyte molecules to be sputtered into the gas phase as ions, which can then be analyzed by a mass spectrometer.

FAB-MS is particularly useful for the structural characterization of polar molecules like aminoquinolines. nih.gov It often produces abundant protonated molecular ions ([M+H]⁺), which provide clear information about the molecular weight of the compound. wikipedia.orgnih.gov The fragmentation patterns observed in FAB-MS spectra can also offer valuable insights into the structure of the molecule. For instance, the loss of specific functional groups can be identified, aiding in the elucidation of the compound's structure. ijpsdronline.com The technique has been successfully applied to various quinoline derivatives to confirm their molecular weights and structures. nih.govresearchgate.net

Table 2: Key Features of FAB-MS in the Analysis of Aminoquinolines

| Feature | Description |

| Ionization | Soft ionization, minimizing fragmentation |

| Molecular Ion | Typically observed as [M+H]⁺ |

| Matrix | A non-volatile liquid (e.g., glycerol) is used to dissolve the sample and facilitate ionization. umd.edu |

| Application | Suitable for polar and thermally labile compounds. creative-proteomics.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.orgsci-hub.se This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. rsc.org For aromatic and heteroaromatic compounds like this compound, UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the structure and the solvent environment. researchgate.net

The UV-Vis spectrum of a quinoline derivative typically shows multiple absorption bands corresponding to π→π* and n→π* electronic transitions. trdizin.gov.trresearchgate.net The positions (λmax) and intensities of these bands are characteristic of the chromophoric system of the molecule. The substitution pattern on the quinoline ring, such as the presence of an amino group and a methyl group, significantly influences the electronic transitions and thus the resulting spectrum. researchgate.net For instance, the amino group, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands. sci-hub.se

Solvent polarity can also affect the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.net Studying the UV-Vis spectrum in different solvents can provide further insights into the nature of the electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima for a 4-Aminoquinoline (B48711) Derivative

| Transition Type | Typical Wavelength Range (nm) |

| π→π | 200-400 |

| n→π | >300 |

Note: The table provides a general range. The exact λmax values for this compound would need to be determined experimentally.

Computational Chemistry and Molecular Modeling of 4 Amino 7 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of 4-Amino-7-methylquinoline. These calculations, based on the principles of quantum mechanics, offer a detailed understanding of the molecule's geometry, electronic structure, and vibrational frequencies.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries and electronic properties. dergipark.org.trscispace.comtandfonline.com These studies are essential for predicting the molecule's stability and reactivity. For instance, the analysis of 6-fluoro-4-hydroxy-2-methylquinoline, a related compound, was performed using the B3LYP method to optimize its ground state structure. tandfonline.com

Theoretical calculations for similar molecules, like 4-amino-2-methylquinoline, have shown that DFT methods provide results for geometry and vibrational modes that are in good agreement with experimental data. nih.gov The insights gained from DFT, such as the prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, are vital for understanding electronic transitions and potential applications in materials science.

Ab Initio Calculations

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are also utilized to study quinoline derivatives. Methods like Hartree-Fock (HF) are often used in conjunction with DFT to provide a comprehensive analysis of molecular properties. nih.gov For 4-amino-2-methylquinoline, ab initio HF and DFT-B3LYP gradient calculations with standard and high-level basis sets have been used to compare theoretical vibrational frequencies with experimental FTIR and FT-Raman spectra. nih.gov These calculations help in the complete vibrational assignment and analysis of the fundamental modes of the compound. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra. rsc.orguci.edu This method is used to calculate the energies and oscillator strengths of electronic transitions. dergipark.org.tr For example, in the study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze low-energy excited states and singlet-state HOMO-LUMO orbitals. dergipark.org.tr These calculations can identify the nature of electronic transitions, such as π→π* transitions, and predict the absorption maxima, which can then be compared with experimental UV-Vis spectra. dergipark.org.trtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscience.gov The MEP map uses a color scale to represent different potential values on the molecular surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net

For quinoline derivatives, MEP analysis helps in understanding intermolecular interactions and reactivity. For instance, in a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, the MEP map was generated to identify the electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. uni-muenchen.de

In the context of quinoline derivatives, NBO analysis can reveal important intramolecular interactions. For example, it can identify hyperconjugative interactions like the stabilization of the quinoline ring through interactions between lone pairs of nitrogen and anti-bonding orbitals of adjacent C-H bonds. The analysis of donor-acceptor interactions provides quantitative insights into the delocalization of electron density, which is a key factor in determining the molecule's chemical behavior. uni-muenchen.de

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov This method is extensively used in drug discovery to understand the binding mechanism and affinity of a potential drug molecule to its biological target. nih.gov

For quinoline derivatives, which are known for their diverse biological activities, molecular docking studies are crucial. dergipark.org.tr These simulations can predict the binding energy and identify the key amino acid residues involved in the interaction with the target protein. nih.gov For instance, docking studies of novel 4-methyl quinoline derivatives with the Inositol-3-phosphate synthase enzyme of Mycobacterium tuberculosis have been performed to evaluate their potential as anti-tubercular agents. researchgate.net Similarly, docking simulations of 7-chloro quinoline derivatives with HIV-1 reverse transcriptase have been used to investigate their potential as reverse transcriptase inhibitors. mdpi.com The results from these simulations, such as binding affinity and interaction patterns, provide valuable information for the design and development of new therapeutic agents. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations provide detailed information about the conformational changes, flexibility, and stability of a ligand when it binds to a protein, which is crucial for understanding its mechanism of action. nih.govplos.org

In Silico Prediction of Structure-Activity Relationships (SAR) and Ligand Efficiency

In silico methods are pivotal in modern drug discovery for predicting the structure-activity relationships (SAR) and ligand efficiency (LE) of novel compounds, including derivatives of this compound. nih.gov SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. nih.govresearchgate.net

Computational approaches to SAR involve building models that correlate the structural properties of a series of compounds with their measured biological activity. nih.gov For 4-aminoquinoline (B48711) derivatives, this has involved examining the impact of different substituents at various positions on the quinoline ring. For example, the presence of an electron-withdrawing group at the 7-position has been shown to influence the pKa of the quinoline ring nitrogen and the side chain amino group, which in turn affects the compound's accumulation in the target parasite's food vacuole. researchgate.net Molecular docking studies, a key component of in silico SAR, predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity. researchgate.netresearchgate.net These studies have been used to guide the synthesis of new quinoline derivatives with improved activity. researchgate.net

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom. gardp.org It is a valuable tool for prioritizing compounds during the early stages of drug discovery, as it helps to identify smaller molecules that have a high binding affinity, making them more efficient starting points for optimization. unmul.ac.idnih.govnih.gov The formula for ligand efficiency is often expressed in relation to the binding affinity (e.g., pIC50 or pKi) and the number of heavy atoms (N).

Ligand Efficiency (LE) = (Binding Affinity) / N

In silico calculations of LE for 4-aminoquinoline derivatives allow researchers to compare the "quality" of different compounds and focus on those with the most promise. unmul.ac.idresearchgate.net By analyzing the LE of a series of compounds, chemists can make more informed decisions about which structural modifications are likely to lead to improvements in potency without excessively increasing molecular size, a common challenge in drug development. researchgate.net

Below is an example of how SAR data for a hypothetical series of this compound derivatives might be presented.

| Compound | R-group at position X | IC50 (nM) | Ligand Efficiency (LE) |

| 1 | -H | 50 | 0.35 |

| 2 | -Cl | 25 | 0.38 |

| 3 | -OCH3 | 75 | 0.32 |

| 4 | -CF3 | 15 | 0.42 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations of Biological Activities in Vitro of 4 Amino 7 Methylquinoline Derivatives

Anticancer Mechanisms

The anticancer properties of 4-amino-7-methylquinoline derivatives are multifaceted, involving the modulation of key cellular processes that are often dysregulated in cancer. arabjchem.orgresearchgate.netresearchgate.netresearchgate.netijrpr.com

Cell Cycle Modulation

One of the primary mechanisms by which this compound derivatives exhibit anticancer activity is through the disruption of the cell cycle. arabjchem.orgresearchgate.netresearchgate.netresearchgate.net Studies have shown that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. arabjchem.orgresearchgate.netresearchgate.netresearchgate.net For instance, certain 4-phenylquinolin-2(1H)-one derivatives have been found to cause cell cycle arrest at the G2/M phase in human leukemia (HL-60) and lung cancer (H460) cell lines. researchgate.net This arrest is a critical step that can lead to other anticancer effects, such as apoptosis. researchgate.net Similarly, some 2-morpholino-4-anilinoquinoline compounds have been shown to induce G0/G1 cell cycle arrest in liver cancer (HepG2) cells. nih.gov The ability to halt the cell cycle at different checkpoints highlights the diverse ways in which these derivatives can interfere with cancer cell growth. researchgate.netnih.gov

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer therapies. mdpi.com Derivatives of this compound have demonstrated a significant capacity to trigger apoptotic pathways in various cancer cell lines. arabjchem.orgresearchgate.netresearchgate.netresearchgate.net

Research has shown that these compounds can induce morphological changes characteristic of apoptosis and cause DNA fragmentation in cancer cells. nih.gov For example, 4-amino-3-acetylquinoline has been shown to induce apoptosis in murine leukemia L1210 cells. nih.gov The intrinsic pathway of apoptosis is often implicated, as evidenced by the modulation of the Bax/Bcl-2 ratio and the activation of caspases-9 and -3. rjraap.com An increase in the Bax/Bcl-2 ratio indicates a shift towards a pro-apoptotic state within the cell. rjraap.com

Furthermore, some derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net The induction of apoptosis by these compounds provides a direct mechanism for eliminating cancer cells. researchgate.netnih.govrjraap.com

Table 1: Selected this compound Derivatives and their Apoptotic Effects

| Compound/Derivative | Cell Line | Observed Apoptotic Effects |

| 4-Amino-3-acetylquinoline | Murine Leukemia (L1210) | Induced morphological changes and DNA fragmentation. nih.gov |

| (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine (9IV-c) | Lung Cancer (A549) | Elevated Bax/Bcl-2 ratio, activated caspase-9 and -3. rjraap.com |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Human Leukemia (HL-60) & Lung Cancer (H460) | Induced apoptosis confirmed by Hoechst staining and caspase-3 activation. researchgate.net |

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. bibliotekanauki.pl Several studies have indicated that this compound derivatives can inhibit the migration of cancer cells. researchgate.netbibliotekanauki.pl In a study involving sixteen novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, three compounds were found to inhibit the migration of HeLa (human cervix cancer) cells after 24 hours of incubation. bibliotekanauki.pl This inhibition of cell migration suggests that these compounds could play a role in preventing the spread of cancer. researchgate.netbibliotekanauki.pl

Enzyme Inhibition (e.g., Kinases, Topoisomerases, Cyclin-Dependent Kinases)

Enzymes such as kinases, topoisomerases, and cyclin-dependent kinases (CDKs) are critical for various cellular functions, and their dysregulation is a hallmark of cancer. imrpress.comekb.eg Derivatives of this compound have been investigated as inhibitors of these key enzymes. arabjchem.org

The quinoline (B57606) scaffold is a common feature in many protein kinase inhibitors. bibliotekanauki.pl This structural similarity suggests that this compound derivatives may also act as kinase inhibitors, interfering with signaling pathways that promote cancer cell growth and survival. bibliotekanauki.plimrpress.com For example, bosutinib, a 4-aminoquinoline (B48711) derivative, is a known inhibitor of Bcr-Abl and Src kinases. nih.gov

Topoisomerases are enzymes that are essential for DNA replication and transcription. ekb.eg Their inhibition can lead to DNA damage and cell death. ekb.eg Some quinoline derivatives have shown topoisomerase inhibitory activity. researchgate.net

Cyclin-dependent kinases are central to the regulation of the cell cycle. nih.gov The ability of some this compound derivatives to induce cell cycle arrest suggests they may be acting as CDK inhibitors. nih.govusp.br

Modulation of Nuclear Receptor Responsiveness

Quinoline derivatives have been shown to modulate the responsiveness of nuclear receptors, which can influence gene expression related to cancer development and progression. arabjchem.orgresearchgate.netresearchgate.netresearchgate.net While specific studies on this compound derivatives in this area are less detailed, the broader class of quinolines has demonstrated this capability, suggesting a potential mechanism for further investigation within this specific compound family. arabjchem.orgresearchgate.netresearchgate.netresearchgate.net

Antimalarial Mechanisms

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, including chloroquine (B1663885). esr.ie The primary mechanism of action for these compounds against the Plasmodium falciparum parasite, the deadliest species of malaria parasite, involves the disruption of hemoglobin degradation. esr.ie

During its lifecycle in human red blood cells, the parasite digests hemoglobin as a source of amino acids. esr.ie This process releases toxic heme as a byproduct. esr.ie The parasite detoxifies the heme by polymerizing it into an insoluble crystalline substance called hemozoin, also known as the malaria pigment. mdpi.complos.org

4-aminoquinoline derivatives are believed to interfere with this detoxification process. esr.iemdpi.complos.org They accumulate in the parasite's food vacuole and inhibit the formation of hemozoin. mdpi.complos.org This leads to the buildup of toxic heme, which ultimately kills the parasite. mdpi.comresearchgate.net Studies on novel 4-aminoquinoline derivatives have confirmed their ability to inhibit hemozoin formation in a dose-dependent manner. plos.org

Inhibition of Hemozoin Formation

The antimalarial activity of 4-aminoquinoline derivatives is strongly associated with their ability to interfere with the parasite's detoxification pathway for heme. During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin. 4-aminoquinoline-based drugs are understood to exert their effect by accumulating in the parasite's acidic food vacuole. nih.gov Once inside, they bind to heme monomers and dimers, capping the growing hemozoin crystal and preventing further polymerization. researchgate.net This inhibition leads to the buildup of toxic free heme, which damages parasite membranes and results in cell death. nih.gov

Several studies have confirmed that 4-aminoquinoline derivatives, including various hybrid compounds, are potent inhibitors of β-hematin (synthetic hemozoin) formation. nih.govmdpi.com For instance, a series of 4-aminoquinoline antimalarials containing a benzylmethylpyridylmethylamine group were all found to inhibit β-hematin formation. nih.gov This mechanism is considered a primary mode of action for their antiplasmodial effects. mdpi.com The structure of the 4-aminoquinoline nucleus is crucial for this heme-binding activity. researchgate.net While much of the foundational research has focused on 7-chloro derivatives like chloroquine, the fundamental mechanism of inhibiting heme detoxification is a class effect attributed to the 4-aminoquinoline scaffold. nih.govhuji.ac.il

Interference with Drug Transporters and Accumulation

While the inhibition of hemozoin formation is a key killing mechanism, resistance to 4-aminoquinoline drugs like chloroquine is not directly caused by alterations in this pathway. Instead, resistance is primarily associated with mutations in drug transporters within the parasite, which leads to reduced drug accumulation in the food vacuole. mdpi.comnih.gov The Plasmodium falciparum chloroquine resistance transporter (PfCRT) is a major contributor to this phenomenon. mdpi.com In resistant strains, the drug is expelled from the vacuole at a higher rate, preventing it from reaching the concentration needed to effectively inhibit hemozoin formation. mdpi.com

Research into new 4-amino-7-chloroquinoline derivatives has focused on creating compounds that can bypass this resistance mechanism. nih.gov This includes the development of side-chain modified derivatives and hybrid molecules designed to evade recognition by the mutated transporters or to have altered accumulation properties. nih.gov The basicity of the molecule, influenced by side chains, plays a role in its accumulation within the acidic parasite vacuole, a process known as pH trapping. nih.govresearchgate.net

Parasite Mitochondrial Depolarization

Beyond their classic antimalarial action, 4-aminoquinoline derivatives have shown efficacy against other parasites, such as Leishmania, through distinct mechanisms. A significant mode of action is the induction of mitochondrial dysfunction. nih.gov Studies have demonstrated that these compounds can cause a depolarization of the parasite's mitochondrial membrane potential (ΔΨm). nih.govnih.gov

For example, a 4-aminoquinoline derivative, identified as AMQ-j, was shown to induce a dose-dependent depolarization of the mitochondrial membrane in both Leishmania amazonensis promastigotes and in amastigotes within infected macrophages. nih.gov This effect was selective, as no depolarization was observed in uninfected host macrophages. nih.gov The depolarization of the mitochondrial membrane is often associated with an increase in reactive oxygen species (ROS) production, leading to oxidative stress and ultimately parasite death, potentially via an apoptosis-like process. nih.govnih.govnih.gov This mitochondrial disruption represents a key leishmanicidal target for quinoline compounds that possess a lipophilic chain and a weak basic moiety. nih.gov

Antimicrobial and Antifungal Mechanisms

Quinoline derivatives are recognized for a broad spectrum of biological activities, including antibacterial and antifungal properties. researchgate.netnih.gov Their mechanisms of action are varied and can involve the inhibition of essential enzymes, disruption of cellular structures, and interference with key metabolic processes. smolecule.commdpi.com

Inhibition of Penicillin Binding Protein (PBP2a)

A critical mechanism for antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), is the inhibition of Penicillin-Binding Protein 2a (PBP2a). mdpi.comresearchgate.net MRSA's resistance to most β-lactam antibiotics stems from its expression of PBP2a, an enzyme that takes over the cell wall synthesis function of other PBPs that are inhibited by these drugs. mdpi.combiorxiv.org

Docking studies have shown that 4-aminoquinoline derivatives can bind to the PBP2a active site. mdpi.comresearchgate.net For example, compounds such as 7-chlorophenylquinolinamine and 6-chlorocyclopentaquinolinamine were observed to interact with key residues in the PBP2a binding pocket (PDB: 4DK1). mdpi.comresearchgate.net These interactions are primarily hydrophobic, but also involve hydrogen bonding and halogen contacts with amino acids like ALA601, ILE614, GLN521, and TYR519. mdpi.comresearchgate.net The potent inhibition of MRSA by 6-chlorocyclopentaquinolinamine (MIC = 0.125 mM) was attributed to these favorable binding interactions. mdpi.compreprints.org This suggests that 4-aminoquinoline derivatives can act as effective inhibitors of this crucial resistance determinant in MRSA.

Table 1: Docking Parameters of 4-Aminoquinoline Derivatives in MRSA PBP2a Binding Site

| Compound | Ligscore2 | PLP1 | Dock Score | Key Interactions | Reference |

| 6-chlorocyclopentaquinolinamine | 4.03 | 59.15 | 34.31 | Hydrophobic (ALA601, ILE614), H-bonding (GLN521), Halogen (TYR519, THR399), π-alkyl | preprints.org |

| 7-chlorophenylquinolinamine | - | - | - | Hydrophobic (ALA601, ILE614), H-bonding (GLN521), Halogen (TYR519, THR399) | researchgate.net |

Inhibition of Bacterial Enzymes (e.g., Tyrosyl-tRNA Synthetase, Pyruvate (B1213749) Kinase, DNA Gyrase B)

4-aminoquinoline derivatives can target several essential bacterial enzymes, disrupting vital cellular processes like protein synthesis, glycolysis, and DNA replication. mdpi.com In silico docking studies have identified strong binding affinities of these derivatives for multiple enzymes in S. aureus. mdpi.com

Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is crucial for protein synthesis, making it an attractive target for new antibiotics. nih.gov A novel 4-piperazinylquinoline hybrid derivative, compound 5k, demonstrated a strong binding affinity for S. aureus TyrRS, with docking scores comparable to known reference inhibitors. mdpi.com Molecular docking has been used to evaluate the binding of quinoline derivatives to the TyrRS enzyme (PDB: 1JIJ), revealing potent efficacy through hydrogen bonds and hydrophobic contacts. researchgate.net

Pyruvate Kinase: This enzyme plays a key role in the glycolytic pathway. Compound 5k also showed a strong interaction with homodimeric pyruvate kinase, suggesting a potential disruption of bacterial energy metabolism. mdpi.com

DNA Gyrase B: DNA gyrase is a type II topoisomerase essential for relieving torsional strain during DNA replication. scispace.com The B subunit (GyrB) has been identified as a promising target for antitubercular drugs. nih.gov A series of novel 4-aminoquinoline derivatives were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, with some compounds showing inhibitory concentrations (IC₅₀) below 1 μM. nih.gov Docking studies with S. aureus DNA gyrase B (PDB: 2XCT) also predict strong binding interactions for quinoline derivatives. mdpi.comresearchgate.net

Table 2: In Silico Docking Results for Compound 5k Against S. aureus Enzyme Targets

| Enzyme Target | PDB Code | IFD Score | Glide Score | Prime Energy Score | Reference |

| Tyrosyl-tRNA Synthetase | 1JIJ | -1186.27 | -9.27 | -67.31 | mdpi.com |

| Pyruvate Kinase | 3T07 | -1158.42 | -7.42 | -49.65 | mdpi.com |

| DNA Gyrase B | 4URM | -1153.30 | -8.30 | -38.74 | mdpi.com |

Effects on Cellular Membrane Integrity

In addition to inhibiting specific enzymes, some 4-aminoquinoline derivatives exert their antimicrobial effect by physically damaging the bacterial cell membrane. mdpi.com Disruption of membrane integrity leads to leakage of cellular contents and ultimately cell death. mdpi.com

A study on a novel 4-piperazinylquinoline hybrid (compound 5k) demonstrated its ability to compromise the cell membrane integrity of S. aureus. mdpi.com Using fluorescence microscopy with propidium (B1200493) iodide, a dye that only enters cells with damaged membranes, researchers observed that treatment with the compound led to significant dye penetration in a dose- and time-dependent manner. mdpi.com Similarly, a protein leakage assay involving 7-methoxyquinoline (B23528) derivatives showed an increased discharge of cellular protein from E. coli after treatment, confirming the creation of pores in the cell membrane. mdpi.com This indicates that direct action on the cell membrane is a viable mechanism of antibacterial action for this class of compounds.

Antiprotozoal Activity (Leishmanicidal)

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential as antileishmanial agents. mdpi.comnih.gov The mechanism of their action is multifaceted, primarily targeting the parasite's metabolic and cellular integrity.

Targeting Parasite Mitochondria

A key mechanism of the leishmanicidal activity of 4-aminoquinoline derivatives is the disruption of the parasite's mitochondrial function. mdpi.comcsic.es Studies have shown that these compounds can induce mitochondrial depolarization and a decrease in intracellular ATP levels. nih.gov This interference with the parasite's energy metabolism is a critical factor in their leishmanicidal effect. nih.gov For instance, certain 4-amino-7-chloroquinoline-based compounds have been reported to cause mitochondrial depolarization and a significant production of reactive oxygen species (ROS), leading to parasite death. nih.govnih.gov The introduction of a styryl group at the C-2 position and an amino chain at the C-4 position of the quinoline ring has been shown to enhance this mitochondrial interference, leading to a bioenergetic collapse due to ATP exhaustion. csic.es Some quinoline derivatives have demonstrated potent activity against Leishmania amazonensis and Leishmania braziliensis, with the mechanism involving mitochondrial oxidative stress. nih.gov

One study highlighted a 4-aminoquinoline derivative, AMQ-j, which induced dose-dependent depolarization of the mitochondrial membrane potential in L. amazonensis promastigotes and infected macrophages. nih.gov This was accompanied by an increase in ROS levels, indicating that the mechanism of action is mediated by mitochondrial dysfunction associated with oxidative stress. nih.gov

Accumulation within Macrophage Lysosomes

The effectiveness of certain quinoline derivatives is also linked to their ability to accumulate within the lysosomes of macrophages, the host cells for Leishmania amastigotes. oncotarget.com This accumulation can disrupt lysosomal function. oncotarget.com Chloroquine and other 4-aminoquinolines are known to accumulate in the acidic food vacuole of the malaria parasite, a compartment analogous to the lysosome. researchgate.net This accumulation is a result of pH trapping, where the basic nature of the compounds leads to their protonation and entrapment within the acidic organelle. researchgate.net While direct studies on this compound are limited, the behavior of structurally similar compounds like 4-amino-7-chloroquinoline suggests a similar mechanism. For example, Lys05, a dimer of 4-amino-7-chloroquinoline, shows enhanced accumulation and deacidification of lysosomes. oncotarget.com The ability of amino acid methyl esters to be hydrolyzed within lysosomes, leading to the accumulation of the free amino acid, can be inhibited by chloroquine, further demonstrating the impact of these compounds on lysosomal function. nih.govnih.gov

Receptor Modulation (e.g., NR4A2, Nociceptin (B549756) Receptor (NOP), Melatonin (B1676174), Serotonin)

4-Aminoquinoline derivatives have been identified as modulators of various receptors, indicating their potential in therapeutic areas beyond infectious diseases.

The orphan nuclear receptor NR4A2 (also known as Nurr1) is a significant target for 4-aminoquinoline derivatives. nih.govnih.gov Compounds sharing the 4-amino-7-chloroquinoline scaffold, such as amodiaquine (B18356) and chloroquine, have been identified as activators of NR4A2-dependent transactivation. nih.govnih.govbiorxiv.org These ligands have been shown to directly bind to the ligand-binding domain (LBD) of NR4A2. biorxiv.org This interaction can inhibit induced inflammation in neuronal cells. nih.gov The 4-amino group is considered crucial for this activity. nih.gov While the 4-amino-7-chloroquinoline scaffold is well-studied, this provides a framework for understanding the potential of this compound derivatives to act as NR4A2 modulators.

The nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is another target for 4-aminoquinoline derivatives. nih.govwikipedia.org A series of 4-aminoquinolines were synthesized and evaluated for their binding to the human NOP receptor. nih.gov One such compound, N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride, was identified as a potent nociceptin antagonist. nih.gov This suggests the potential for this compound derivatives to be developed as NOP receptor modulators for conditions like pain. nih.govgoogle.com

While direct evidence for this compound derivatives modulating melatonin and serotonin (B10506) receptors is less specific, the broader class of quinoline derivatives has been investigated for such activities. Synthetic indole (B1671886) and melatonin derivatives have shown activity against the malaria parasite, and melatonin receptor antagonists can disrupt parasite growth. researchgate.net Furthermore, a library of 4-phenyl quinoline derivatives was screened for antiproliferative activities and showed potential to bind to serotonin receptors 5-HT1B and 5-HT2B. nih.gov These derivatives were found to inhibit serotonin-induced calcium ion efflux and ERK activation. nih.gov

Other Relevant In Vitro Biological Activities

Beyond their antiprotozoal and receptor-modulating effects, this compound derivatives have been investigated for other important in vitro biological activities.

Anti-inflammatory Effects

Quinoline derivatives are recognized for their anti-inflammatory properties. ignited.inbrieflands.com The mechanism of action for some quinolone-substituted quinazolinones has been associated with the inhibition of nuclear factor-kappaB (NF-κB), a key target in designing anti-inflammatory drugs. semanticscholar.org A study on quinolone substituted imidazol-5(4H)-ones, derived from 7-amino-4-methyl-quinolin-2(1H)-one, identified potent anti-inflammatory agents in a carrageenan-induced rat paw oedema model. ijper.org The anti-inflammatory effects of NR4A2 activators with a 4-amino-7-chloroquinoline scaffold have also been noted, where they suppress pro-inflammatory gene expression in microglia. nih.gov

Applications as Fluorescent Probes in Biological Assays

Quinoline and its derivatives are valuable fluorophores for developing fluorescent probes used in various biological assays. mdpi.com Their relatively small molecular size and the nitrogen atom in the ring facilitate good metal coordination. mdpi.com Derivatives of 8-amidoquinoline, for instance, have been popular as fluorescent sensors for detecting zinc ions in biological and environmental samples due to their high sensitivity and selectivity. mdpi.com Recently, two 7-(diethylamino)quinolin-2(1H)-one derivatives were synthesized and their interaction with cucurbit researchgate.neturil resulted in a significant enhancement of their fluorescence emission, making them suitable for indicator displacement assays. nih.gov Another study reported on a new fluorescent dye, 4-ethoxycarbonylmethyl-2-methyl-7-hydroxyquinoline, which emits green fluorescence and is useful for live-cell imaging. researchgate.net

Applications in Chemical Biology and Pharmaceutical Research for 4 Amino 7 Methylquinoline Scaffolds

Role as a Privileged Scaffold in Rational Drug Design

The quinoline (B57606) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including a wide array of natural products and synthetic drugs. researchgate.netresearchgate.net The structural rigidity and aromatic nature of the quinoline ring system provide an ideal foundation for the spatial arrangement of various functional groups, enabling specific interactions with a diverse range of biological targets. nih.gov

The 4-aminoquinoline (B48711) substructure, in particular, has been instrumental in the design of new therapeutic agents. frontiersin.orgnih.gov Its ability to serve as a versatile template allows for systematic modifications, which can fine-tune the pharmacological profile of a molecule to enhance its potency, selectivity, and pharmacokinetic properties. ijppronline.comscielo.br The strategic placement of substituents on the quinoline ring, such as the methyl group at the 7-position in 4-amino-7-methylquinoline, can significantly influence the molecule's interaction with its target, highlighting the importance of this scaffold in rational drug design.

| Concept | Significance in Drug Design | Supporting Evidence |

| Privileged Scaffold | The quinoline core is a recurring motif in numerous bioactive compounds, making it a valuable starting point for drug discovery. researchgate.netnih.gov | Found in a wide range of pharmaceuticals and natural products with diverse biological activities. researchgate.net |

| Structural Versatility | The 4-aminoquinoline framework allows for extensive chemical modifications to optimize therapeutic properties. frontiersin.orgnih.govijppronline.com | Systematic alterations of the scaffold lead to compounds with enhanced potency and selectivity. scielo.br |

| Rational Design | The defined structure of 4-aminoquinoline enables the predictable design of molecules to interact with specific biological targets. | The substitution pattern on the quinoline ring directly impacts biological activity. |

Design of Targeted Therapeutic Agents

The 4-aminoquinoline scaffold has been a prolific source for the development of targeted therapeutic agents against a spectrum of diseases. Its derivatives have shown significant promise in areas such as cancer, infectious diseases, and inflammatory conditions.

In oncology, 4-aminoquinoline derivatives have been investigated as potent antitumor agents. mdpi.comnih.gov For instance, compounds incorporating this scaffold have been designed as inhibitors of critical signaling pathways in cancer cells. The core structure of 4-aminoquinoline is considered a promising nucleus for the development of novel anticancer drugs. mdpi.com

The most historically significant application of the 4-aminoquinoline scaffold is in the treatment of malaria. Chloroquine (B1663885), a well-known 4-amino-7-chloroquinoline derivative, has been a cornerstone of antimalarial therapy for decades. ucsf.edu Research continues to explore modifications of this scaffold to combat drug-resistant strains of the malaria parasite. austinpublishinggroup.comacs.org

Furthermore, derivatives of 4-aminoquinoline have been identified as having anti-inflammatory properties and have been explored for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov The ability to modulate the activity of specific biological targets, such as the nuclear receptor related 1 protein (Nurr1 or NR4A2), underscores the potential of this scaffold in developing novel neuroprotective therapeutics. nih.gov

| Therapeutic Area | Mechanism/Target | Example Compound Class |

| Oncology | Inhibition of cancer cell proliferation, targeting signaling pathways. mdpi.comnih.gov | 2-Substituted-4-amino-6-halogenquinolines. mdpi.com |

| Antimalarial | Inhibition of heme polymerization in the parasite. acs.org | 4-Amino-7-chloroquinoline derivatives. ucsf.edu |

| Neurodegenerative Diseases | Modulation of nuclear receptors, such as NR4A2. nih.gov | 4-Amino-7-chloroquinoline derivatives. nih.gov |

| Anti-inflammatory | Targeting inflammatory pathways. | 4-Aminoquinoline derivatives. |

Development of Fluorescent Probes and Chemical Sensors for Biochemical Assays

The inherent photophysical properties of the quinoline ring system make it an attractive fluorophore for the development of fluorescent probes and chemical sensors. These tools are invaluable in biochemical assays for the detection and quantification of various analytes, including metal ions and biological molecules. researchgate.net

Derivatives of aminoquinolines, such as 8-aminoquinoline (B160924), have been extensively used to create sensors for metal ions like zinc (Zn²⁺). mdpi.com The binding of the target analyte to the quinoline-based sensor can induce a change in its fluorescence properties, such as an increase in fluorescence intensity ("turn-on" sensor) or a shift in the emission wavelength (ratiometric sensor). researchgate.netmdpi.com These sensors are designed to be highly selective and sensitive, enabling the detection of analytes in complex biological environments, including within living cells. caltech.edunih.gov

The design of these probes often involves the principle of photoinduced electron transfer (PeT), where the fluorescence of the quinoline fluorophore is initially quenched and is restored upon binding to the analyte. acs.org The versatility of the quinoline scaffold allows for the incorporation of specific recognition moieties to create probes for a wide range of target molecules.

| Probe Type | Target Analyte | Sensing Mechanism |

| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺) mdpi.com | Analyte binding modulates fluorescence (e.g., "turn-on", ratiometric). researchgate.netmdpi.com |

| Fluorescent Probe | Nitric Oxide (NO) acs.org | Photoinduced Electron Transfer (PeT). acs.org |

| Biological Imaging | Cellular components and processes. | Probes designed for high selectivity and sensitivity in living cells. caltech.edunih.gov |

Exploration in Material Science for Specialized Coatings and Polymers

Beyond its biomedical applications, the quinoline scaffold has found utility in the field of material science. Quinoline derivatives are being explored for the development of specialized coatings and polymers with unique properties. numberanalytics.comchemimpex.com The incorporation of the rigid and chemically stable quinoline structure into polymer chains can enhance the thermal stability, chemical resistance, and durability of the resulting materials. chemimpex.com

Research has demonstrated the synthesis of polymers derived from aminoquinoline derivatives. For example, copolymers have been created using aminostyrylquinolines, which are synthesized from 4-amino-2-methylquinoline. mdpi.com These materials exhibit interesting photophysical properties, suggesting their potential use in electronic and optical applications. mdpi.com

Furthermore, quinoline-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.comnih.gov The tunable electronic properties of the quinoline ring system make it a promising component for the design of novel functional materials.

| Material Type | Key Property | Potential Application |

| Polymers | Enhanced thermal stability, chemical resistance. chemimpex.com | Specialized coatings, durable materials. chemimpex.com |

| Copolymers | Photophysical properties. mdpi.com | Electronic and optical devices. mdpi.com |

| Organic Electronics | Tunable electronic properties. numberanalytics.comnih.gov | Organic Light-Emitting Diodes (OLEDs). numberanalytics.comnih.gov |

Nucleoside Base Mimics and Immunomodulators (e.g., TLR7/8 Agonists)

The 4-aminoquinoline scaffold and its analogs have been investigated as nucleoside base mimics and as potent immunomodulators, particularly as agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are key components of the innate immune system, and their activation can trigger a robust immune response. google.com

Imidazoquinoline derivatives, which are structurally related to 4-aminoquinolines, are well-known TLR7/8 agonists. nih.gov These compounds can mimic the structure of nucleosides, allowing them to bind to and activate these receptors. mdpi.com The ability to strategically substitute the core scaffold is critical for modulating the activity and selectivity of these agonists. mdpi.com For example, modifications at various positions on the quinoline ring can significantly impact the potency and the cytokine profile induced by these compounds.

The development of TLR7/8 agonists based on the quinoline scaffold holds significant promise for applications in immunotherapy for cancer and infectious diseases. google.comnih.gov By stimulating the immune system in a controlled manner, these compounds can enhance the body's natural defenses against pathogens and malignant cells.

| Compound Class | Biological Target | Therapeutic Application |

| Imidazoquinolines | Toll-like Receptors 7 and 8 (TLR7/8). nih.gov | Cancer Immunotherapy, Infectious Diseases. google.comnih.gov |

| Thiazoloquinolines | TLR7 and TLR8. mdpi.com | Immunostimulants, Vaccine Adjuvants. mdpi.com |

| Quinoline-based Nucleoside Mimics | Nucleoside-binding proteins, enzymes. doi.org | Antiviral, Antiparasitic agents. doi.org |

Advanced Analytical Methodologies for Quantification and Characterization in Research Matrices

Spectrophotometric and Spectrometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, serve as a fundamental tool for the quantitative analysis of quinoline (B57606) derivatives. The quinoline ring system possesses a strong chromophore, allowing for direct detection. researchgate.net The UV-Vis absorption spectra of aminoquinolines are influenced by the solvent environment and the substitution pattern on the ring. researchgate.net For instance, studies on related compounds like 4-amino-2-methyl-quinoline show characteristic absorption peaks that can be used for quantification. researchgate.net The intensity of absorption, as dictated by the Beer-Lambert Law, is directly proportional to the concentration of the compound in a solution, enabling straightforward quantitative measurements. While specific molar extinction coefficients for 4-Amino-7-methylquinoline are not widely published, analysis of similar compounds indicates that UV detection is typically performed at wavelengths where maximum absorbance (λmax) occurs, often in the range of 330-370 nm for related structures. tandfonline.comresearchgate.net

Fluorescence spectroscopy offers a more sensitive alternative. Many quinoline derivatives exhibit native fluorescence, and the introduction of an amino group can enhance these properties. researchgate.net For related compounds like 4-hydroxyaminoquinoline 1-oxide (a metabolite of 4-nitroquinoline (B1605747) 1-oxide), fluorescence detection provides high sensitivity with excitation and emission maxima that are distinct from other metabolites. tandfonline.com The maximum excitation for this related compound was found to be at 360 nm, with a maximum emission at 478 nm. tandfonline.com This high sensitivity makes spectrofluorometry a valuable technique for detecting trace amounts of aminoquinoline derivatives in complex biological samples. tandfonline.comresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from impurities, metabolites, or other components within a sample matrix before quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-aminoquinoline (B48711) compounds. researchgate.net Reversed-phase (RP) HPLC is the most common mode used, typically employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. tandfonline.comnih.gov The separation of various 4-aminoquinolines has been successfully achieved using gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with different polarities. tandfonline.comresearchgate.net

For the analysis of related aminoquinolines, mobile phases often consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.comnih.gov UV detection is frequently used, with the wavelength set to the absorbance maximum of the analyte, for example, 220 nm or 254 nm for a library of 4-aminoquinolines. nih.gov The retention time of a compound is a characteristic feature under specific chromatographic conditions, allowing for its identification, while the peak area is proportional to its concentration, enabling quantification. researchgate.net

| Parameter | Example Condition for Aminoquinoline Analysis | Reference |

| Column | Reversed-Phase C18 or C12 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate) | tandfonline.comnih.gov |

| Detection | UV Absorbance (e.g., 254 nm, 360 nm) or Fluorescence (e.g., Ex: 325 nm, Em: 380 nm) | tandfonline.comnih.govnih.gov |

| Mode | Gradient or Isocratic Elution | tandfonline.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some aminoquinolines may require derivatization to increase their volatility, the analysis of underivatized methylquinolines has been demonstrated. academicjournals.org For instance, GC-MS analysis has been used to identify and determine the ratio of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) isomers in a reaction mixture, confirming the amenability of the methylquinoline scaffold to this technique. researchgate.netbrieflands.comsemanticscholar.org

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column (e.g., an HP-5 MS capillary column). academicjournals.orgmdpi.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. academicjournals.org GC-MS is particularly useful for confirming the identity of synthesized compounds and for screening complex mixtures for their presence. researchgate.netnih.gov

For detecting and quantifying very low concentrations of this compound, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation efficiency of UHPLC, which uses smaller column particles to achieve faster and higher-resolution separations, with the high sensitivity and selectivity of a tandem mass spectrometer. who.intchromatographyonline.com

The analysis of related 8-aminoquinoline (B160924) antimalarials like tafenoquine (B11912) and primaquine (B1584692) demonstrates the power of this method. mdpi.comfrontiersin.org In a typical UHPLC-MS/MS workflow, after chromatographic separation on a reversed-phase column, the analyte is ionized (commonly via electrospray ionization, ESI) and detected in Selected Reaction Monitoring (SRM) mode. frontiersin.orgunideb.hu This involves selecting the specific precursor ion of the target compound and a characteristic product ion formed after fragmentation, a transition that is unique to the analyte. frontiersin.org This high specificity minimizes matrix interference and allows for quantification at the nanogram-per-milliliter (ng/mL) level or lower. chromatographyonline.commdpi.com Methods have been developed to quantify 25 different drugs, including quinoline-based structures, in a single run, showcasing the technique's high-throughput capabilities. nih.gov

| Technique | Key Advantage | Application Example for Aminoquinolines | Reference |

| UHPLC | Faster analysis, higher resolution | Separation of drug metabolites in plasma | frontiersin.org |

| MS/MS (SRM) | High selectivity and sensitivity | Quantification of tafenoquine down to 1 ng/mL | mdpi.com |

| ESI | Soft ionization for polar molecules | Analysis of primaquine and its metabolites | frontiersin.org |

Derivatization Strategies for Enhanced Analytical Performance and Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a target molecule. For compounds like this compound, the primary amino group is an ideal target for derivatization to enhance detection in both HPLC and GC. waters.comnih.gov

A widely used derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.gov This reagent reacts rapidly with primary and secondary amines under mild conditions to form highly stable and fluorescent urea (B33335) derivatives. nih.govnih.gov This process is known as pre-column derivatization, as it is performed before the sample is injected into the HPLC system. waters.com The resulting AQC-derivatized amine is significantly more fluorescent than the parent compound, drastically lowering the limit of detection. nih.gov This strategy has been successfully applied to the analysis of amino acids, amikacin, and other primary amines, where the derivatives are separated by RP-HPLC and detected by fluorescence or UV. waters.comnih.govresearchgate.net

The addition of the AQC tag not only improves detectability but also enhances chromatographic separation and boosts signal intensity in mass spectrometry by five to 100-fold compared to underivatized methods. waters.com Other derivatization reagents containing an N-hydroxysuccinimidyl (NHS) group are also effective due to their high reactivity with amino groups under gentle conditions. nih.gov These strategies are invaluable for trace analysis in complex biological matrices where high sensitivity and selectivity are paramount. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Amino-7-methylquinoline, and what key parameters influence reaction efficiency?

A common approach involves cyclization of substituted anilines with ketones or aldehydes under acidic or catalytic conditions. For example, the Pfitzinger reaction or Friedländer synthesis can be adapted using 7-methyl-substituted precursors. Critical parameters include temperature control (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Lewis acids like FeCl₃). Reaction monitoring via TLC or HPLC is essential to optimize intermediate formation .